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Compound Name: 2-Cyclobutyl-2-oxoacetic acid

Cat. No.: B083702 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclobutyl-2-oxoacetic acid (CAS No. 13884-85-0) is a carboxylic acid containing a

cyclobutane ring and a ketone functional group.[1] Its structural features make it a valuable

building block in medicinal chemistry and organic synthesis.[1] A thorough understanding of its

spectroscopic properties is essential for its identification, purity assessment, and quality control

in research and development. This technical guide provides an overview of the expected

spectroscopic and spectrometric data for 2-Cyclobutyl-2-oxoacetic acid, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to a lack of

publicly available experimental data, this guide presents predicted data and general analytical

methodologies.

Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted spectroscopic and spectrometric data for 2-
Cyclobutyl-2-oxoacetic acid based on its chemical structure and data from analogous

compounds.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift
(ppm)

Multiplicity Number of Protons Assignment

~10-12 Singlet (broad) 1H
Carboxylic acid proton

(-COOH)

~3.0 - 3.5 Multiplet 1H
Methine proton alpha

to carbonyls

~1.8 - 2.4 Multiplet 6H
Cyclobutyl methylene

protons (-CH₂)

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental

conditions.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm) Carbon Type Assignment

~190 - 205 C Ketone carbonyl carbon

~160 - 175 C
Carboxylic acid carbonyl

carbon

~40 - 55 CH Methine carbon

~15 - 30 CH₂ Cyclobutyl methylene carbons

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental

conditions.

Table 3: Predicted Infrared (IR) Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

2500-3300 Broad, Strong O-H stretch Carboxylic acid

2850-3000 Medium C-H stretch Alkane (cyclobutyl)

~1740-1760 Strong C=O stretch Ketone

~1700-1725 Strong C=O stretch Carboxylic acid

~1210-1320 Medium C-O stretch Carboxylic acid

Note: Predicted absorption bands are estimates and can be influenced by the physical state of

the sample and intermolecular interactions.

Table 4: Predicted Mass Spectrometry Data

m/z Adduct Predicted CCS (Å²)

129.05463 [M+H]⁺ 123.7

151.03657 [M+Na]⁺ 128.6

127.04007 [M-H]⁻ 125.9

146.08117 [M+NH₄]⁺ 138.1

167.01051 [M+K]⁺ 131.6

111.04461 [M+H-H₂O]⁺ 113.9

Data sourced from PubChemLite.[2] CCS: Collision Cross Section.

Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic and

spectrometric data for a small organic molecule like 2-Cyclobutyl-2-oxoacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[3] The solution should be

filtered into a clean NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz or

higher instrument.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse

width.[4]

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to

differentiate between CH, CH₂, and CH₃ groups.[5]

Infrared (IR) Spectroscopy
Sample Preparation:

For a solid sample, the mull technique can be used. Grind a small amount of the

compound with a mulling agent (e.g., Nujol) to create a paste, which is then placed

between two salt plates (e.g., NaCl or KBr).[6]

Alternatively, prepare a KBr disk by mixing the sample with dry potassium bromide and

pressing it into a thin, transparent disk.[6]

If the sample is soluble, a solution can be prepared using a solvent that has minimal

interference in the IR region of interest (e.g., CCl₄, CS₂).[6]

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
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Data Acquisition:

Record a background spectrum of the empty sample holder or the pure solvent.

Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in

the range of 4000-400 cm⁻¹.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent,

such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition:

Introduce the sample into the mass spectrometer.

Acquire the mass spectrum in either positive or negative ion mode.

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to

analyze the fragmentation patterns of the molecular ion.[7] The signature fragmentations

for a carboxylic acid often involve the sequential loss of OH (17 mass units) and then CO

(28 mass units).[8]

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the structural characterization of a

chemical compound using various spectroscopic techniques.
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Caption: A generalized workflow for the synthesis, purification, and structural elucidation of a

chemical compound.

Conclusion
While experimental spectroscopic data for 2-Cyclobutyl-2-oxoacetic acid is not readily

available in public databases, this guide provides a comprehensive overview of the expected

spectral characteristics and the methodologies to obtain them. The predicted data and

generalized protocols serve as a valuable resource for researchers and scientists involved in

the synthesis, characterization, and application of this compound. The systematic application of

NMR, IR, and MS, as outlined in the workflow, is crucial for the unambiguous structural

confirmation and purity assessment of 2-Cyclobutyl-2-oxoacetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.lookchem.com/casno13884-85-0.html
https://pubchemlite.lcsb.uni.lu/e/compound/21188140
https://www.benchchem.com/pdf/Application_Notes_Protocols_NMR_Spectroscopy_for_the_Structure_Elucidaion_of_Complex_Organic_Molecules.pdf
https://www.mdpi.com/1420-3049/30/8/1838
https://www.omicsonline.org/structural-elucidation-of-small-organic-molecules-by-1d-2d-and-multi-dimensional-solution-nmr-spectroscopy-2155-9872.S11-001.php?aid=12051
https://pubs.acs.org/doi/10.1021/acsreagents.2008
http://ccc.chem.pitt.edu/wipf/courses/0320_05_files/20.%20Carboxylic%20Acids%20and%20MS.pdf
https://sites.science.oregonstate.edu/~gablek/CH336/Chapter19/Acidspec.htm
https://www.benchchem.com/product/b083702#spectroscopic-data-of-2-cyclobutyl-2-oxoacetic-acid-nmr-ir-ms
https://www.benchchem.com/product/b083702#spectroscopic-data-of-2-cyclobutyl-2-oxoacetic-acid-nmr-ir-ms
https://www.benchchem.com/product/b083702#spectroscopic-data-of-2-cyclobutyl-2-oxoacetic-acid-nmr-ir-ms
https://www.benchchem.com/product/b083702#spectroscopic-data-of-2-cyclobutyl-2-oxoacetic-acid-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b083702?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

